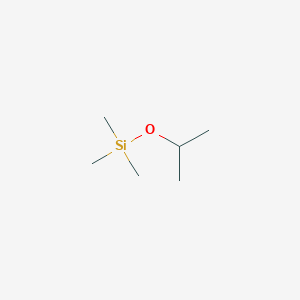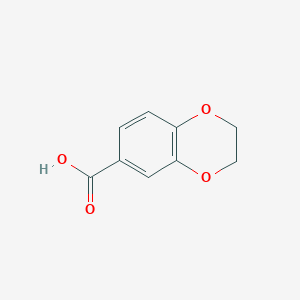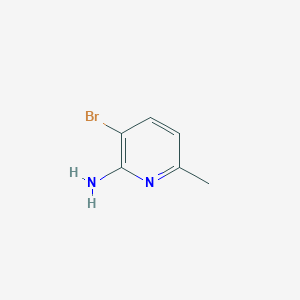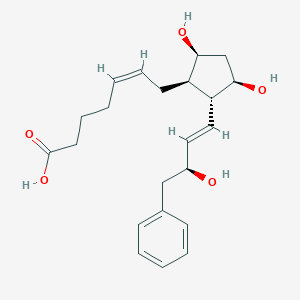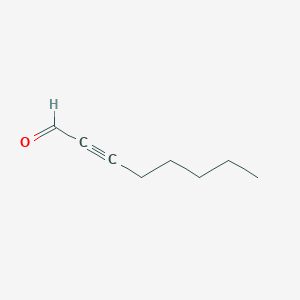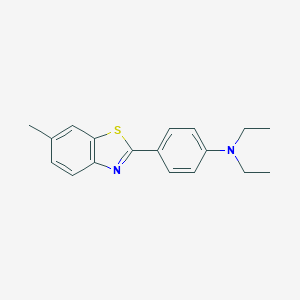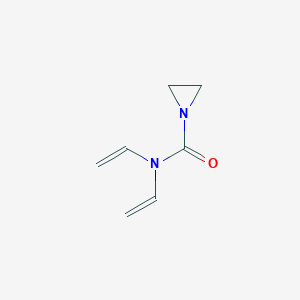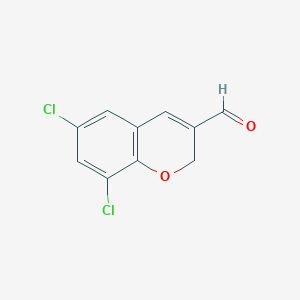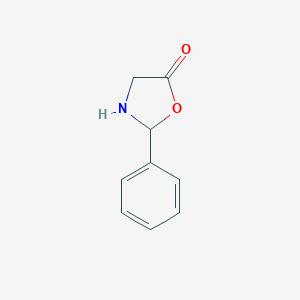
2-Phenyloxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyloxazolidin-5-one, also known as POX, is a heterocyclic organic compound that has been extensively studied in scientific research. POX has a unique structure that makes it a valuable tool for studying the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 2-Phenyloxazolidin-5-one is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 2-Phenyloxazolidin-5-one has been shown to stabilize the structure of proteins and increase their thermal stability. 2-Phenyloxazolidin-5-one has also been shown to inhibit the activity of certain enzymes and disrupt DNA replication.
Biochemische Und Physiologische Effekte
2-Phenyloxazolidin-5-one has been shown to have various biochemical and physiological effects. 2-Phenyloxazolidin-5-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 2-Phenyloxazolidin-5-one has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-Phenyloxazolidin-5-one has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyloxazolidin-5-one has several advantages for use in lab experiments. 2-Phenyloxazolidin-5-one is relatively easy to synthesize and can be purified by recrystallization. 2-Phenyloxazolidin-5-one also has a unique structure that makes it a valuable tool for studying the mechanisms of various biological processes. However, 2-Phenyloxazolidin-5-one also has some limitations. 2-Phenyloxazolidin-5-one can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-Phenyloxazolidin-5-one. One area of research is the development of novel 2-Phenyloxazolidin-5-one derivatives with improved properties and efficacy. Another area of research is the study of the mechanisms of 2-Phenyloxazolidin-5-one's interactions with biological molecules. Additionally, 2-Phenyloxazolidin-5-one could be used as a tool for studying the structure and function of various proteins and enzymes. Finally, 2-Phenyloxazolidin-5-one could be used in the development of new therapies for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 2-Phenyloxazolidin-5-one is a valuable tool for studying the mechanisms of various biological processes. 2-Phenyloxazolidin-5-one has a unique structure that makes it a valuable tool for studying the structure and function of various biological molecules. 2-Phenyloxazolidin-5-one has been used in various scientific research applications, including asymmetric synthesis, catalysis, and the study of protein folding and enzyme catalysis. 2-Phenyloxazolidin-5-one has several advantages for use in lab experiments, but also has some limitations. Future research on 2-Phenyloxazolidin-5-one could lead to the development of novel therapies for various diseases and a better understanding of the mechanisms of various biological processes.
Synthesemethoden
The synthesis of 2-Phenyloxazolidin-5-one involves the reaction of phenyl isocyanate and glyoxal in the presence of a base catalyst. The resulting product is 2-Phenyloxazolidin-5-one, which can be purified by recrystallization. The synthesis of 2-Phenyloxazolidin-5-one is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-Phenyloxazolidin-5-one has been used in various scientific research applications due to its unique structure and properties. 2-Phenyloxazolidin-5-one has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various compounds. 2-Phenyloxazolidin-5-one has also been used to study the mechanisms of various biological processes, including protein folding, enzyme catalysis, and DNA replication.
Eigenschaften
CAS-Nummer |
129119-93-3 |
|---|---|
Produktname |
2-Phenyloxazolidin-5-one |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H9NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
InChI-Schlüssel |
KZRYOPZDMMXEJC-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC(N1)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(=O)OC(N1)C2=CC=CC=C2 |
Synonyme |
5-Oxazolidinone,2-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



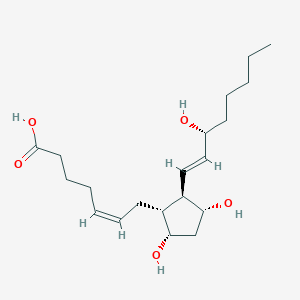
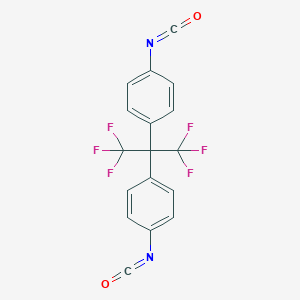
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)
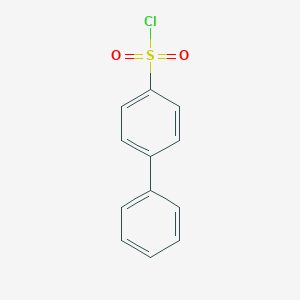
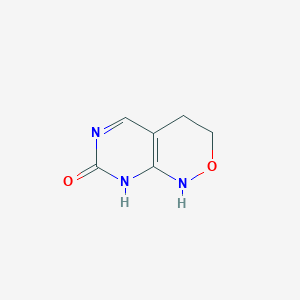
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
